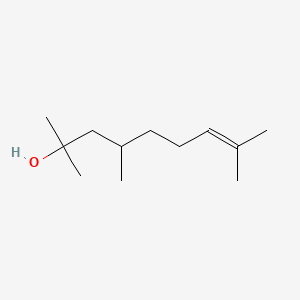

2,4,8-Trimethyl-7-nonen-2-OL

Descripción general

Descripción

(+/-)-2, 4, 8-trimethyl-7-nonen-2-ol, also known as 2, 6, 10-trimethylundec-2-en-6-ol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol has a citrus, floral, and grapefruit taste.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

One of the primary applications of 2,4,8-trimethyl-7-nonen-2-ol is as a flavoring agent. Its citrus-like aroma enhances the sensory profile of various food products. According to research, it can effectively impart fruity flavors to beverages and foodstuffs, particularly in formulations that require a fresh citrus note .

Table 1: Flavor Profiles of this compound

| Application Type | Aroma Profile | Examples of Use |

|---|---|---|

| Beverages | Grapefruit, citrus | Carbonated drinks, fruit juices |

| Confectionery | Floral | Candies, chewing gum |

| Dairy Products | Citrus | Yogurts, flavored milks |

| Bakery Products | Fruity | Cakes, pastries |

Fragrance Industry

In the fragrance sector, this compound is utilized for its olfactory properties. It contributes to floral and citrus fragrances in perfumes and personal care products. Its stability in various formulations makes it an attractive choice for cosmetic applications .

Case Study: Fragrance Formulation

A study demonstrated that incorporating this compound into a floral fragrance composition enhanced the overall scent profile while maintaining stability over time. This stability is crucial for commercial products that require a long shelf life .

Safety and Toxicological Evaluation

The safety profile of this compound has been evaluated extensively. It has been classified under GRAS (Generally Recognized As Safe) status for use in food flavors by the FDA . Toxicological studies indicate that it does not pose significant risks at typical usage levels found in food products .

Regulatory Considerations

The regulatory framework surrounding the use of this compound includes safety assessments by various organizations. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its safety for use in food products . The compound's inclusion in flavoring groups indicates compliance with safety standards.

Análisis De Reacciones Químicas

Olefin Functionalization Reactions

The 7-nonen-2-ol structure contains a trisubstituted double bond (C7–C8), which participates in electrophilic addition and oxidation reactions.

Hydrohalogenation

Under acidic conditions, the double bond undergoes Markovnikov addition with hydrogen halides (e.g., HCl, HBr). For example:

The tertiary carbocation intermediate stabilizes the reaction pathway .

Hydration

Proton-catalyzed hydration of the double bond forms a tertiary alcohol. In a study on structural analogs, trifluoroacetic acid (TFA) was used to protonate the olefin, followed by hydrolysis to yield hydroxylated derivatives .

Alcohol-Derived Reactions

The tertiary alcohol group at C2 participates in typical alcohol reactions, though steric hindrance may limit reactivity.

Esterification

Reaction with acyl chlorides or anhydrides under basic conditions produces esters:

This is inferred from the compound’s classification as a monoterpenoid alcohol .

Oxidation

Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents (e.g., KMnO₄, CrO₃) may cleave the molecule or oxidize the double bond preferentially .

Synthetic Pathways and Alkylation

A synthesis route for the analog 2,5,8-trimethyl-7-nonen-4-one involved:

-

Grignard Reaction : Ethyl magnesium iodide addition to isovaleric aldehyde .

-

Enolate Alkylation : Kinetic deprotonation at −70°C with LDA, followed by alkylation with 3,3-dimethylallyl bromide (Figure 1) .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethyl MgI, THF, −70°C | Alcohol intermediate | 53% |

| 2 | LDA, 3,3-dimethylallyl bromide | Alkylated ketone | 53% |

Autoxidation and Lipid Peroxidation

As a lipid-like molecule, this compound may undergo autoxidation via radical chain mechanisms. The double bond reacts with molecular oxygen to form hydroperoxides, which decompose into aldehydes or ketones :

Thermal Decomposition

At high temperatures (>200°C), the compound likely undergoes pyrolysis. The boiling point (242–243°C) suggests stability up to this range, but decomposition products (e.g., alkenes, CO) may form beyond this threshold.

Biological and Industrial Relevance

Propiedades

Número CAS |

437770-28-0 |

|---|---|

Fórmula molecular |

C12H24O |

Peso molecular |

184.32 g/mol |

Nombre IUPAC |

2,4,8-trimethylnon-7-en-2-ol |

InChI |

InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3 |

Clave InChI |

QRDZETOZNQTTCN-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CC(C)(C)O |

SMILES canónico |

CC(CCC=C(C)C)CC(C)(C)O |

Densidad |

0.846-0.853 |

Key on ui other cas no. |

437770-28-0 |

Descripción física |

Clear, colourless liquid; Fruity aroma |

Solubilidad |

Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.